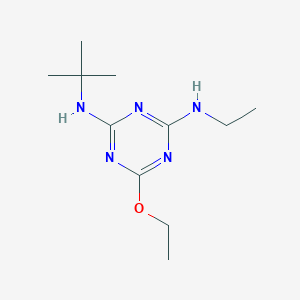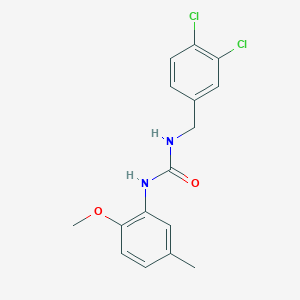
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate, commonly known as MPPP, is a synthetic compound that belongs to the class of cathinones. MPPP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
MPPP acts by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels and a subsequent increase in dopamine receptor activation. This results in a feeling of euphoria and increased motivation. MPPP also acts as a serotonin releaser, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
MPPP has been shown to have a number of biochemical and physiological effects. It increases dopamine and serotonin levels in the brain, which leads to a feeling of euphoria and increased motivation. MPPP also increases heart rate and blood pressure, which can lead to cardiovascular complications. It has been shown to cause neurotoxicity in animal studies, which raises concerns about its potential long-term effects on the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPP has been used in a number of lab experiments due to its ability to act as a dopamine reuptake inhibitor and a serotonin releaser. It has been used to study the effects of dopamine on behavior and to investigate the mechanisms of drug addiction. However, MPPP is a controlled substance and its use in lab experiments is highly regulated. It is also highly toxic and poses a risk to researchers who handle it.
Direcciones Futuras
There are a number of future directions for research on MPPP. One area of interest is the potential use of MPPP as a treatment for Parkinson's disease and depression. Another area of interest is the development of new drugs that target the dopamine and serotonin systems in the brain. Further research is also needed to investigate the long-term effects of MPPP on the brain and to develop safer alternatives for lab experiments.
Métodos De Síntesis
The synthesis of MPPP involves the reaction between piperidine and phenylacetone in the presence of acetic anhydride and hydrochloric acid. This reaction produces the intermediate (1-methyl-3-piperidinyl)(phenyl)methanone, which is then reacted with maleic anhydride to form the final product ((1-methyl-3-piperidinyl)(phenyl)methanone (2E)-2-butenedioate)-2-butenedioate.
Aplicaciones Científicas De Investigación
MPPP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor and a serotonin releaser, which makes it a potential candidate for the treatment of Parkinson's disease and depression. MPPP has also been used in studies on drug abuse and addiction.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;(1-methylpiperidin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C4H4O4/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVNLVPUGTGGF-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-piperidin-3-yl)-phenyl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)



![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)





![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)